Asymmetric Hydrogenation: Methyl 2-methylbut-3-ynoate Serves as Prochiral Substrate with Catalyst-Controlled Enantioselectivity
Methyl 2-methylbut-3-ynoate is a prochiral terminal alkyne whose α-methyl substituent enables enantioface differentiation during catalytic asymmetric hydrogenation. In catalyst screening studies, the use of chiral ligands (S)-1a and (R)-1o yielded opposite enantiomers of the hydrogenated product 3a, demonstrating that the compound's α-stereocenter can be controlled through catalyst selection [1]. In contrast, methyl but-3-ynoate (CAS 1423-61-0) lacks the α-methyl group and hydrogenates to an achiral product, providing no enantioselective utility. The experimental conditions employed 0.2 mmol substrate scale with py•9HF and m-CPBA, with enantiomeric excess (ee) determined by chiral HPLC or GC [2].
| Evidence Dimension | Enantioselectivity in hydrogenation |
|---|---|
| Target Compound Data | Prochiral substrate capable of yielding (R)- or (S)-enantiomers depending on chiral catalyst selection |
| Comparator Or Baseline | Methyl but-3-ynoate (CAS 1423-61-0): no α-methyl group, hydrogenates to achiral product (0% ee potential) |
| Quantified Difference | Methyl 2-methylbut-3-ynoate enables chirality transfer; methyl but-3-ynoate yields racemic or achiral products |
| Conditions | Asymmetric hydrogenation with chiral transition metal catalysts; 0.2 mmol scale; ee determined by chiral HPLC/GC |
Why This Matters
Procurement of methyl 2-methylbut-3-ynoate is mandatory for any synthetic route requiring a chiral hydrogenation product, as non-methylated analogs produce achiral outcomes that cannot be resolved into single enantiomers.
- [1] Angew. Chem. Int. Ed. 2020, 59(7), 2844–2849. DOI: 10.1002/anie.201912640. View Source
- [2] PMC7537710. Scope studies: Enantiomeric excess determined by chiral HPLC or GC. 2020. View Source
